N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a dibenzo-oxazepine derivative characterized by a seven-membered oxazepine ring fused to two benzene rings. The 11-oxo group confers a ketone functionality at position 11, while the benzo[d][1,3]dioxole-5-carboxamide substituent at position 2 introduces a bicyclic, electron-rich aromatic system.
Properties
IUPAC Name |
N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O5/c24-20(12-5-7-18-19(9-12)27-11-26-18)22-13-6-8-16-14(10-13)21(25)23-15-3-1-2-4-17(15)28-16/h1-10H,11H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMACPPDEAYNMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OC5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). These receptors are of significant clinical interest, as they are the target of many antipsychotic drugs.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and exerting its normal effects. This inhibition can alter the biochemical pathways that are mediated by dopamine.
Biochemical Pathways
The inhibition of Dopamine D2 receptors affects several biochemical pathways. These include the regulation of postsynaptic dopamine receptors, which play a crucial role in functions such as motor control, reward, reinforcement, and addictive behaviors.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Dopamine D2 receptors. This can result in changes in neuronal firing rates and patterns, alterations in the release of other neurotransmitters, and modifications in gene expression.
Comparison with Similar Compounds
Thiazepine Derivatives (Sulfur-Containing Analogs)
Thiazepine analogs replace the oxygen atom in the oxazepine ring with sulfur, significantly altering electronic properties and metabolic stability. Key examples include:
Structural Differences :
Oxazepine-Based Acetamide Derivatives
These compounds retain the oxazepine core but vary in substituent type and position:
Structural Differences :
Oxcarbazepine-Related Compounds
Oxcarbazepine derivatives feature a dibenzoazepine core without the oxazepine oxygen:
Structural Differences :
- Ring Heteroatom : The absence of oxygen in the azepine ring reduces rigidity and alters metabolic pathways compared to oxazepines .
- Substituent Flexibility : Oxcarbazepine derivatives often feature modifications at N5, whereas the target compound’s substitution at C2 may confer distinct selectivity.
Phenoxy and Methylphenoxy Acetamide Analogs
These compounds highlight the role of substituent bulk and electronic effects:
Structural Differences :
- Bicyclic vs.
Q & A
Q. What are the common synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step protocols, starting with the formation of the dibenzo[b,f][1,4]oxazepine core via cyclization. Key steps include:
- Friedel-Crafts cyclization : Using precursors like substituted o-anilinoacetic acid derivatives with AlCl₃ in CH₃NO₂ or CH₂Cl₂ .
- Functionalization : Introducing the benzo[d][1,3]dioxole-5-carboxamide moiety via amide coupling. Reagents such as DCC (dicyclohexylcarbodiimide) or EDC (ethylcarbodiimide hydrochloride) with catalytic DMAP (dimethylaminopyridine) are common .
- Optimization : Yield improvements rely on controlled temperatures (e.g., 0–60°C), inert atmospheres, and purification via column chromatography or recrystallization .
Q. How is structural characterization performed to confirm the compound’s integrity?
Post-synthesis validation employs:
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring closure .
- HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular formula .
Q. What in vitro assays are recommended for preliminary biological activity evaluation?
- Cytotoxicity assays : MTT or SRB tests against cancer cell lines (e.g., HepG2, MCF-7) .
- Enzyme inhibition : Screening against kinases or proteases using fluorogenic substrates .
- Antimicrobial activity : Broth microdilution for MIC (minimum inhibitory concentration) determination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data across studies?
Discrepancies often arise from variations in assay conditions or structural analogs. Mitigation strategies include:
- Standardized protocols : Adopt CLSI guidelines for antimicrobial testing or NIH/NCATS criteria for cytotoxicity .
- Structure-activity relationship (SAR) studies : Compare substituent effects (e.g., trifluoromethyl vs. methoxy groups) on activity .
- Meta-analysis : Pool data from analogs (e.g., oxcarbazepine derivatives) to identify trends .
Q. What strategies enhance aqueous solubility for in vivo pharmacokinetic studies?
- Prodrug design : Introduce phosphate or glycoside groups to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) .
- Co-solvent systems : Use PEG-400 or cyclodextrins in dosing solutions .
Q. How can computational modeling predict target interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to proteins (e.g., COX-2, EGFR) .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories .
- QSAR models : Train datasets on dibenzoxazepine analogs to predict bioactivity .
Q. What reaction conditions optimize intermediates with low stability?
- Low-temperature handling : Perform alkylation or sulfonylation at –20°C to prevent decomposition .
- In situ derivatization : Avoid isolating unstable intermediates (e.g., nitroso derivatives) .
- Protective groups : Use Boc (tert-butyloxycarbonyl) for amines during multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
